

GSK4027 role in retroviral infection and cancer

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Compound Focus: GSK 4027

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Quantitative Profile of GSK4027

The tables below summarize the key biochemical and cellular data for GSK4027.

Table 1: Biochemical Potency and Selectivity of GSK4027

Assay Type	Target	Result	Description
TR-FRET Binding [1]	PCAF Bromodomain	IC50 = 40 nM	Competition assay using a truncated PCAF bromodomain.
BROMOscan [1]	PCAF Bromodomain	Ki = 1.4 nM	High-affinity binding measured in a competitive binding panel.
BROMOscan [1]	GCN5 Bromodomain	Ki = 1.4 nM	Shows equipotent activity against the related GCN5 bromodomain.
Selectivity Panel [1]	BET Family	≥18,000-fold selectivity	Demonstrates high specificity over the BET bromodomain family.
Selectivity Panel [1]	Other Bromodomains	≥70-fold selectivity	Specificity over other non-BET bromodomains (e.g., BRPF3, BRD1).
Off-Target Screening [1]	53 diverse assays	No off-targets < 3 μM	Clean profile against a panel of non-bromodomain targets.

Table 2: Cellular Activity and Compound Properties | Category | Parameter | Result / Description | | :--- | :--- | :--- | | **Cellular Potency** | NanoBRET (PCAF Engagement) [1] | IC50 = **60 nM** | Displacement of full-length PCAF from histone H3.3 in HEK293 cells. | | **Cellular Health** | Cytotoxicity [1] | **No adverse effects** up to 200 μM | No changes in mitochondrial integrity, nuclear size, or membrane permeability. | | **Physicochemical Properties** | Solubility [1] | High | Suitable for cellular and biochemical assays. | | Permeability [1] | 500 nm/s (PAMPA) | Good cell penetrance, explaining low drop-off from biochemical to cellular potency. | | **Control Compound** | Negative Control (GSK4028) [1] | Enantiomer of GSK4027 | Inactive compound used to confirm that observed effects are target-specific. |

Experimental Protocols for GSK4027

Here are the methodologies for key experiments used to characterize GSK4027.

1. TR-FRET Binding Competition Assay

- **Objective:** To measure the compound's potency in displacing a fluorescent ligand from the PCAF bromodomain in a biochemical setting [1].
- **Workflow:**
 - **Protein:** Use a truncated version of the PCAF protein containing only the bromodomain.
 - **Tagging:** Employ a fluorescently tagged pan-bromodomain ligand as the tracer.
 - **Incubation:** Incubate the PCAF bromodomain with the tracer and titrate in GSK4027.
 - **Detection:** Measure signal via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). As the probe displaces the tracer, the TR-FRET signal decreases.
 - **Analysis:** Fit the dose-response data to determine the IC50 value (40 nM) [1].

2. BROMOScan Selectivity Profiling

- **Objective:** To comprehensively evaluate the selectivity of GSK4027 across the bromodomain family [1].
- **Workflow:**
 - **Platform:** Use the DiscoverX BROMOScan platform, which comprises a large panel of human bromodomains.
 - **Immobilization:** The bromodomains are immobilized on tags.
 - **Competition:** Incubate each bromodomain with GSK4027 and a fixed concentration of a standard ligand.
 - **Quantification:** Use quantitative PCR (qPCR) to measure the amount of bound compound and calculate the dissociation constant (K_i) for each target. This yielded K_i values of 1.4 nM for both PCAF and GCN5, and much weaker affinities for other bromodomains [1].

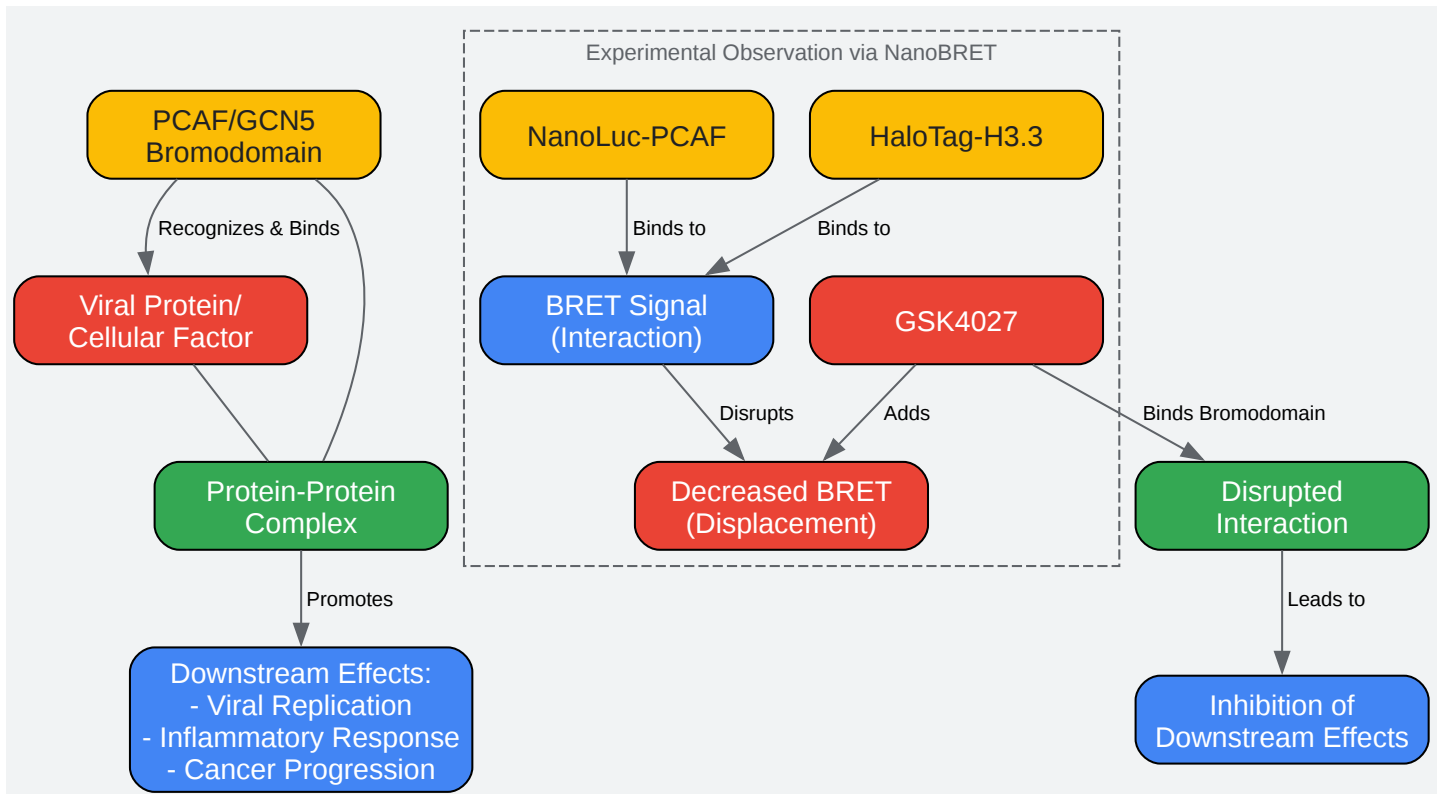
3. Cellular NanoBRET Target Engagement

- **Objective:** To confirm that GSK4027 engages its intended target inside a living cell [1].
- **Workflow:**
 - **Cell Engineering:** Engineer HEK293 cells to express two key components:
 - A NanoLuc-tagged full-length PCAF protein (the target).
 - A HaloTag-tagged histone H3.3 protein (the binding partner).
 - **Labeling:** Add a cell-permeable HaloTag substrate that acts as a BRET acceptor.
 - **Interaction:** When NanoLuc-PCAF binds to HaloTag-H3.3, the energy from NanoLuc (donor) is transferred to the HaloTag substrate (acceptor), producing a BRET signal.
 - **Displacement:** Treat cells with GSK4027. The probe competes with H3.3 for binding to PCAF, disrupting the interaction and reducing the BRET signal.
 - **Analysis:** Measure the dose-dependent decrease in BRET to calculate the cellular IC50 (60 nM) [1].

GSK4027 in Retroviral Infection and Cancer Pathways

PCAF (KAT2B) and GCN5 (KAT2A) are multidomain proteins implicated in **retroviral infection, inflammation pathways, and cancer development** [1] [2]. The GSK4027 probe specifically targets their C-terminal bromodomains to help study these roles.

The following diagram illustrates the hypothesized cellular role and experimental assessment of the PCAF/GCN5 bromodomain, which is targeted by GSK4027.



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> The hypothesized mechanism of GSK4027 involves binding to the PCAF/GCN5 bromodomain to disrupt its interaction with cellular or viral proteins, thereby inhibiting downstream biological effects. This mechanism is experimentally observed as a decrease in the BRET signal in cellular assays.

It's important to note that while these proteins are implicated in these diseases, **the specific dependence of these effects on the bromodomain targeted by GSK4027 is still an area of active research** [1] [2]. The probe itself is primarily a tool to enable this research.

Application in Targeted Protein Degradation

While GSK4027 is an inhibitor, its properties make it an excellent starting point for developing **PROteolysis Targeting Chimeras (PROTACs)** [3]. PROTACs are bifunctional molecules that use a target-binding ligand (like GSK4027) linked to an E3 ubiquitin ligase recruiter. This complex tags the target protein for proteasomal degradation, offering a potential therapeutic strategy beyond simple inhibition [3] [4].

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References

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